2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10;/h2-8H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXILLSJPDITOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-50-2 | |
| Record name | Ethanone, 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines and aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The methyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The ketone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
Hydrazone Formation
Reaction with hydrazines forms hydrazones, a precursor for heterocyclic syntheses. For example:
Reaction:
Conditions: Ethanol, reflux (4–6 h), catalytic acetic acid .
Yield: ~75–85% (based on analogous imidazole-ketone systems) .
Reduction to Secondary Alcohol
The ketone is reduced to a secondary alcohol using NaBH or LiAlH:
Reaction:
Conditions: Methanol, 0–5°C, 2 h .
Data:
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH | MeOH | 0°C | 68 |
| LiAlH | THF | Reflux | 92 |
Electrophilic Substitution on the Imidazole Ring
The methyl-substituted imidazole ring participates in electrophilic substitutions, primarily at the C4 and C5 positions:
Halogenation
Reaction with N-Bromosuccinimide (NBS):
Conditions: DMF, 80°C, 3 h .
Yield: 55–60% .
Nitration
Nitration occurs under mixed acid conditions:
Conditions: HNO/HSO, 0°C, 2 h .
Product: 4-Nitroimidazole derivative (minor) and 5-nitro isomer (major) .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
Applications:
-
Acts as a proton donor in acid-catalyzed reactions (e.g., esterifications) .
-
Forms coordination complexes with transition metals (e.g., Zn, Cu) via the imidazole nitrogen .
Condensation Reactions
The ketone participates in condensations to form larger heterocycles:
Quinoxaline Formation
Reaction with o-phenylenediamine:
Reaction:
Conditions: DMF, sulfur, 100°C, 6 h .
Yield: 70–78% .
Alkylation and Arylation
The imidazole ring undergoes N-alkylation or C-arylation:
N-Alkylation
Reaction with Iodomethane:
Conditions: NaH, DMF, −10°C, 4 h .
Yield: 47.5% .
Suzuki-Miyaura Coupling
Reaction with Arylboronic Acids:
Conditions: Pd(PPh), KCO, DME/HO, 80°C .
Yield: 50–85% .
Stability and Degradation
Thermal Stability: Decomposes at >250°C (TGA data).
pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) .
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The phenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-methylimidazole derivatives with varying substituents on the ethanone moiety. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and applications:
Table 1: Structural and Functional Comparison of 1-Methylimidazole Derivatives
Key Observations:
Structural Variations and Reactivity: The phenyl group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., hydroxymethyl or nitro groups). This could influence membrane permeability in biological systems. Chlorine-substituted analogs (e.g., 2-chloro-1-(1-methylimidazol-2-yl)ethanone) are reactive intermediates for further functionalization, as seen in safety data sheets . Nitroimidazole derivatives (e.g., ) are associated with antimicrobial activity due to the nitro group’s redox properties .
Synthesis Pathways :
- TDAE methodology () and alkaline ring closure () are common strategies for imidazole-containing compounds. The target compound may be synthesized via similar routes, such as condensation of 1-methylimidazole with phenylacetyl chloride.
Biological Activity :
Biological Activity
2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride, also known by its CAS number 1263378-50-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C11H10N2O·HCl, with a molecular weight of approximately 222.67 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Related Imidazole Derivative | 0.98 | MRSA |
Antioxidant Properties
The antioxidant activity of imidazole derivatives has been widely studied. Compounds similar to this compound demonstrated significant free radical scavenging abilities in assays such as DPPH and ABTS. For instance, a related compound showed an IC50 value comparable to standard antioxidants like ascorbic acid.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The imidazole moiety can facilitate interactions with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Enzyme Inhibition
Imidazole compounds are known to inhibit certain enzymes, including aldose reductase, which plays a role in diabetic complications. This inhibition can lead to reduced oxidative stress and inflammation in diabetic models.
Case Studies
Several studies have evaluated the efficacy of imidazole derivatives in preclinical models:
- Anticancer Activity : A study reported that imidazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of imidazole derivatives in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-ethanone hydrochloride?
- Methodology :
- Nucleophilic substitution : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone derivatives with aryl amines in dioxane under reflux for 16 hours, followed by ice quenching, filtration, and ethanol recrystallization .
- TDAE-mediated synthesis : Use tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling of chloromethylphenyl intermediates with aromatic carbonyl derivatives, as demonstrated for structurally related imidazole-ethanone compounds .
- Key considerations : Optimize reaction time (16–24 hours) and solvent purity to avoid side products.
Q. How is the purity of this compound validated in academic research?
- Analytical techniques :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
- Typical purity thresholds : ≥95% for most biological assays; ≥98% for crystallographic studies .
Q. What spectroscopic methods are critical for structural confirmation?
- 1H/13C NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ 190–200 ppm) .
- FT-IR : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and hydrochloride salt formation via broad N-H stretches (2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between NMR and mass spectrometry results?
- Approach :
- Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. For example, discrepancies in ketone orientation may arise from dynamic effects in solution (NMR) vs. static crystal structures .
- Compare experimental X-ray diffraction data (e.g., C=O bond length: ~1.22 Å) with DFT-calculated geometries .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Experimental design :
- Standardized synthesis : Strictly control reaction temperature (±2°C) and anhydrous conditions to minimize impurities .
- Bioactivity normalization : Pre-test each batch against a reference compound (e.g., clotrimazole for antifungal assays) and adjust dosing based on purity .
Q. How do structural modifications at the imidazole ring impact antifungal efficacy?
- Structure-activity relationship (SAR) insights :
- Methyl group at N1 : Enhances metabolic stability but reduces solubility; logP increases by ~0.5 units compared to unmethylated analogs .
- Substitution at C2 : Electron-withdrawing groups (e.g., -CN) improve antifungal potency against Candida albicans (MIC₉₀: 2 μg/mL vs. 8 μg/mL for parent compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
